![molecular formula C21H34O5 B153735 (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid CAS No. 210978-26-0](/img/structure/B153735.png)
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Overview
Description
15(R)-15-methyl Prostaglandin D2 (15(R)-15-methyl PGD2) is a metabolically stable synthetic analog of PGD2. The physiological actions of PGD2 include regulation of sleep, lowering of body temperature, inhibition of platelet aggregation and relaxation of vascular smooth muscle. PGD2 mediates its effects by 2 distinct G-protein-coupled receptors, DP1 and CRTH2/DP2. 15(R)-15-methyl PGD2 is a potent, selective agonist for the CRTH2/DP2 receptor. The EC50 values for eosinophil CD11b expression, actin polymerization, and chemotaxis are 1.4, 3.8, and 1.7 nM, respectively, each of which is approximately 3-5 fold lower than those for PGD2. In contrast the EC50 for the DP1-mediated increase in platelet cAMP by 15(R)-15-methyl PGD2 is >10 µM.
Scientific Research Applications
Respiratory Research
In respiratory research, particularly in the study of asthma, 15®-15-methyl Prostaglandin D2 has been identified as a key player in airway inflammation. It acts through the prostaglandin D2 receptor 2 (DP2) pathway, contributing significantly to both atopic and non-atopic asthma . The compound’s role in activating type 2 innate lymphoid cells and eosinophils via the DP2 receptor has been a focal point of investigation, offering potential therapeutic targets for asthma treatment .
Immunopharmacology
15®-15-methyl Prostaglandin D2 exhibits agonist effects on human eosinophils and basophils, which are crucial in the body’s immune response, particularly in allergic reactions . Its ability to induce shape changes in eosinophils and actin polymerization suggests its importance in understanding and potentially controlling immune cell behavior.
Ophthalmology
In ophthalmology, research has explored the neuroprotective effects of prostaglandin D2 pathway-mediated compounds in rodent models of nonarteritic anterior ischemic optic neuropathy (NAION) . Understanding the role of 15®-15-methyl Prostaglandin D2 in such pathways could lead to novel treatments for optic nerve diseases.
Neuroscience
The compound has been studied for its potential effects on Schwann cells metabolism, which is crucial for nerve function and integrity . Prostaglandin D2 synthase, which is involved in the production of 15®-15-methyl Prostaglandin D2, plays a role in preserving myelin sheaths, indicating its significance in neurological health and disease.
Pharmacology
In pharmacology, 15®-15-methyl Prostaglandin D2 is recognized for its potent and selective agonist effects on the DP2 receptor . This has implications for drug development, particularly for conditions involving eosinophilic inflammation, such as asthma .
Biochemistry Research
The compound’s metabolites have been shown to activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils, suggesting that it may have a broader role in biochemistry research related to inflammatory diseases .
Dermatology
Although not directly related to 15®-15-methyl Prostaglandin D2, prostaglandin D2 and its metabolites play a role in skin diseases such as atopic dermatitis, influencing the activity of mast cells and T cells within the skin .
Industrial Applications
While specific industrial uses of 15®-15-methyl Prostaglandin D2 were not found, prostaglandins in general have various industrial applications, including their use in pharmaceuticals and cosmetics due to their biological activities .
Mechanism of Action
Target of Action
The primary targets of 15®-15-methyl Prostaglandin D2 are the Prostaglandin D2 receptor 2 (DP2) and Aldo-keto reductase family 1 member C3 . The DP2 receptor is mainly expressed by the key cells involved in type 2 immune responses, including T H 2 cells, type 2 innate lymphoid cells, and eosinophils .
Mode of Action
15®-15-methyl Prostaglandin D2 interacts with its targets, leading to significant changes in the cells. It induces significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor . This interaction has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases .
Biochemical Pathways
The compound affects the Prostaglandin D2 receptor 2 pathway , which plays a significant role in the pathophysiology of asthma . Increased production of Prostaglandin D2 induces significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor . This interaction leads to the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .
Pharmacokinetics
It is known that the compound is released upon activation of mast cells and is also synthesized by alveolar macrophages .
Result of Action
The action of 15®-15-methyl Prostaglandin D2 results in bronchoconstriction, platelet-activating-factor-inhibitory, and cytotoxic effects . It also leads to tissue remodeling, mucus production, structural damage, and compromised lung function in the pulmonary milieu .
Action Environment
The action of 15®-15-methyl Prostaglandin D2 is influenced by environmental factors. For instance, the release of Prostaglandin D2, a pro-inflammatory lipid mediator, is stimulated following both non-allergen-dependent (infections, physical stimuli or chemical stimuli) and allergen-dependent immune activation .
properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXLUMAOXBULOZ-BKVRKCTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15(R)-15-methyl Prostaglandin D2 | |
CAS RN |
210978-26-0 | |
Record name | (5Z,9α,13E,15R)-9,15-Dihydroxy-15-methyl-11-oxoprosta-5,13-dien-1-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210978-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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